

3-(Trifluoromethyl)benzenesulfonyl chloride chemical structure

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Compound of Interest

Compound Name: 3-(Trifluoromethyl)benzenesulfonyl
chloride

Cat. No.: B1349289

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An In-depth Technical Guide to **3-(Trifluoromethyl)benzenesulfonyl Chloride**

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Trifluoromethyl)benzenesulfonyl chloride, identified by CAS Number 777-44-6, is a pivotal organofluorine compound and a highly reactive intermediate in organic synthesis. Its structure, featuring a benzenesulfonyl chloride moiety substituted with a trifluoromethyl (CF₃) group at the meta-position, renders it an essential building block in the development of novel pharmaceutical agents and specialized materials. The presence of the electron-withdrawing CF₃ group significantly influences the electronic properties and reactivity of the molecule, making it a valuable tool for medicinal chemists aiming to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.^[1] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, reactivity, and applications, with a focus on experimental utility.

Chemical Structure and Properties

The molecular structure of **3-(Trifluoromethyl)benzenesulfonyl chloride** consists of a central benzene ring with a sulfonyl chloride (-SO₂Cl) group and a trifluoromethyl (-CF₃) group at positions 1 and 3, respectively.

Caption: 2D structure of **3-(Trifluoromethyl)benzenesulfonyl chloride**.

Chemical Identifiers

Identifier	Value
CAS Number	777-44-6
Molecular Formula	C ₇ H ₄ ClF ₃ O ₂ S[2][3]
Molecular Weight	244.62 g/mol [2]
InChI Key	ONCAZCNPWWQQMW-UHFFFAOYSA-N
SMILES	FC(F)(F)c1cccc(c1)S(Cl)(=O)=O
PubChem CID	2733250[4]

Physicochemical Properties

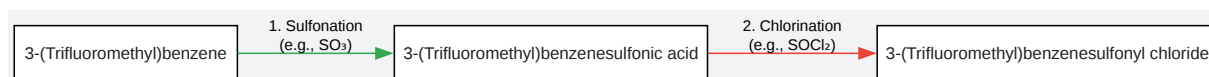
Property	Value
Appearance	Clear, pale yellow to brown liquid
Boiling Point	88-90 °C at 6 mmHg[2]
Density	1.526 g/mL at 25 °C
Refractive Index (n _{20/D})	1.485

Synthesis and Manufacturing

The industrial synthesis of **3-(trifluoromethyl)benzenesulfonyl chloride** is typically achieved through a two-step process starting from 3-(trifluoromethyl)benzene (also known as benzotrifluoride).[5]

- **Sulfonation:** 3-(Trifluoromethyl)benzene is reacted with a strong sulfonating agent, such as sulfur trioxide (SO₃) or chlorosulfonic acid (ClSO₃H), to introduce a sulfonic acid group (-SO₃H) onto the benzene ring, yielding 3-(trifluoromethyl)benzenesulfonic acid.
- **Chlorination:** The resulting sulfonic acid is then treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), to convert the sulfonic acid

group into the desired sulfonyl chloride ($-\text{SO}_2\text{Cl}$) functionality.[5]



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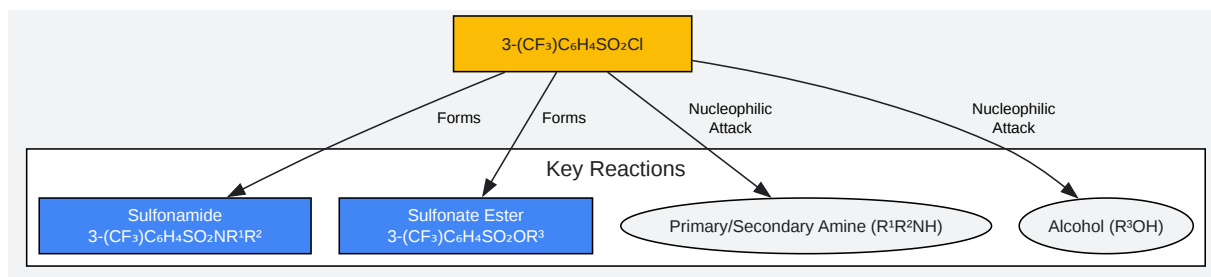
Caption: General synthesis pathway for **3-(Trifluoromethyl)benzenesulfonyl chloride**.

Chemical Reactivity and Applications

The reactivity of **3-(trifluoromethyl)benzenesulfonyl chloride** is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This electrophilicity is enhanced by the strong electron-withdrawing effects of the two oxygen atoms, the chlorine atom, and the meta-trifluoromethyl group. Consequently, it readily undergoes nucleophilic substitution reactions with a wide range of nucleophiles.

Its primary application is as a reagent for the introduction of the 3-(trifluoromethyl)benzenesulfonyl group into other molecules, a common strategy in medicinal chemistry.

- **Sulfonamide Formation:** It reacts efficiently with primary and secondary amines to form stable sulfonamides.[6] This reaction is fundamental in the synthesis of numerous pharmaceuticals, as the sulfonamide functional group is a well-established pharmacophore.
- **Sulfonate Ester Formation:** In the presence of alcohols and a base, it forms sulfonate esters. These esters are excellent leaving groups and are often used as intermediates in nucleophilic substitution reactions.



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Caption: Reactivity of **3-(Trifluoromethyl)benzenesulfonyl chloride** with nucleophiles.

Experimental Protocols

General Protocol for the Synthesis of N-Aryl/Alkyl-3-(trifluoromethyl)benzenesulfonamide

This protocol provides a representative method for the reaction of **3-(trifluoromethyl)benzenesulfonyl chloride** with an amine.

Materials:

- **3-(Trifluoromethyl)benzenesulfonyl chloride**
- Appropriate primary or secondary amine (1.0 equivalent)
- Triethylamine (Et_3N) or Pyridine (1.2 - 1.5 equivalents)
- Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
- 1M Hydrochloric Acid (HCl)
- Saturated aqueous Sodium Bicarbonate (NaHCO_3)
- Brine (saturated aqueous NaCl)

- Anhydrous Magnesium Sulfate (MgSO_4) or Sodium Sulfate (Na_2SO_4)

Procedure:

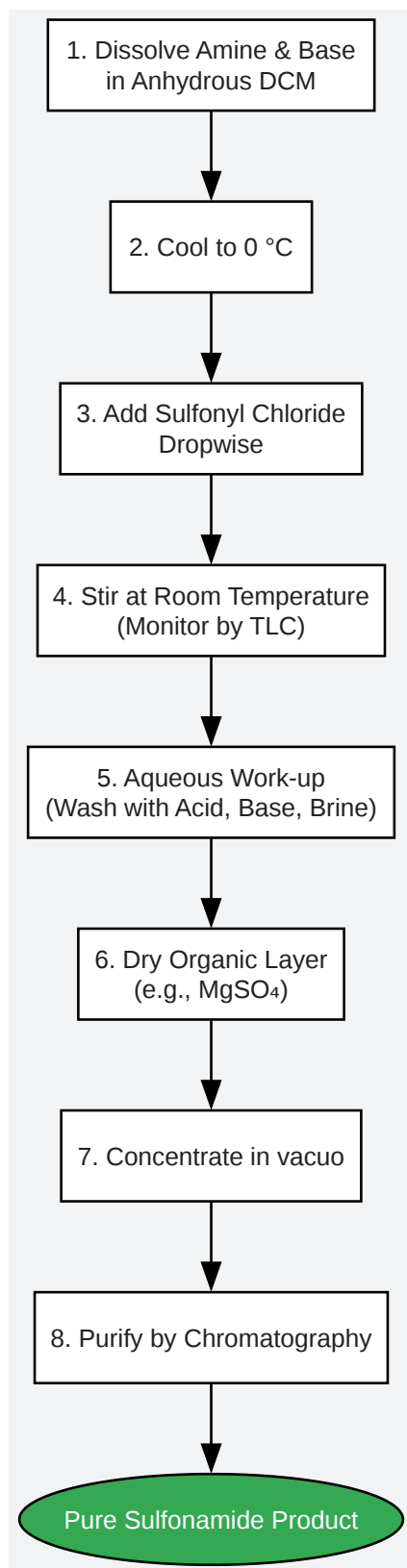
- To a solution of the amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM (approx. 0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stirrer, cool the mixture to 0 °C using an ice bath.
- Add **3-(trifluoromethyl)benzenesulfonyl chloride** (1.05 eq.) dropwise to the stirred solution over 5-10 minutes.
- Allow the reaction mixture to warm to room temperature and stir for 2-16 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

Work-up:

- Quench the reaction by adding water.
- Transfer the mixture to a separatory funnel and dilute with additional DCM.
- Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO_3 , and brine.
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification:

- Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure sulfonamide product.



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Caption: Experimental workflow for a typical sulfonamide synthesis.

Quantitative and Spectroscopic Data

The following table summarizes expected spectroscopic characteristics for **3-(Trifluoromethyl)benzenesulfonyl chloride**.

Data Type	Expected Characteristics
^1H NMR	Aromatic region (CDCl_3 , 400 MHz): Signals expected between δ 7.5 - 8.2 ppm, showing complex multiplet patterns corresponding to the four aromatic protons.
^{13}C NMR	Aromatic region (CDCl_3 , 100 MHz): Multiple signals between δ 120-145 ppm. The carbon attached to the CF_3 group will appear as a quartet due to C-F coupling. The CF_3 carbon itself will also be a quartet.
^{19}F NMR	(CDCl_3 , 376 MHz): A singlet is expected around δ -63 ppm relative to CFCl_3 , characteristic of the CF_3 group.[7]
IR (Infrared)	Strong S=O stretching bands around 1375 cm^{-1} (asymmetric) and 1180 cm^{-1} (symmetric). Strong C-F stretching bands typically in the $1350\text{-}1100\text{ cm}^{-1}$ region.
MS (Mass Spec)	EI: Molecular ion (M^+) peak expected at m/z 244 (for ^{35}Cl) and 246 (for ^{37}Cl). Common fragments include loss of Cl (M-35), loss of SO_2 (M-64), and the $\text{C}_7\text{H}_4\text{F}_3^+$ fragment.[3]

Safety and Handling

3-(Trifluoromethyl)benzenesulfonyl chloride is a corrosive and moisture-sensitive compound.

- Hazards: Causes severe skin burns and eye damage.[8] Reacts with water, alcohols, and other protic solvents, potentially releasing corrosive hydrochloric acid (HCl).

- Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, and a face shield are mandatory. All handling should be performed in a well-ventilated fume hood.
- Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from moisture.

Conclusion

3-(Trifluoromethyl)benzenesulfonyl chloride is a highly valuable and versatile reagent for synthetic chemists, particularly in the fields of drug discovery and materials science. Its well-defined reactivity, coupled with the beneficial properties imparted by the trifluoromethyl group, ensures its continued importance as a key building block for the synthesis of complex, high-value molecules. Proper understanding of its properties, handling requirements, and reaction protocols is essential for its safe and effective utilization in a research and development setting.

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